- Synthesis of (Z)-Cinnamate Derivatives via Visible-Light-Driven E-to-Z IsomerizationSynOpen, 2019, 3(4), 103-107,
Cas no 97585-04-1 (2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-)
97585-04-1 structure
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-
97585-04-1
C12H14O2
190.238363742828
1988816
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Properties
Names and Identifiers
-
- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)-
- 2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (Z)- (ZCI)
- Ethyl (2Z)-3-(4-methylphenyl)-2-propenoate (ACI)
- Ethyl (Z)-3-(4-methylphenyl)-2-propenoate
- Ethyl cis-4-methylcinnamate
-
- IMKVSWPEZCELRM-HJWRWDBZSA-N
- 1S/C12H14O2/c1-3-14-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8-
- C(/C1C=CC(C)=CC=1)=C/C(=O)OCC
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Catalysts: Di-μ-chlorotetrakis(2-phenylpyridine)diiridium Solvents: Acetonitrile ; 24 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol , Tetrahydrofuran ; 20 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 6 h, -78 °C; 1 h, -50 °C
1.2 Solvents: Tetrahydrofuran ; 6 h, -78 °C; 1 h, -50 °C
Reference
- Ring-substituted cis-cinnamic acid derivatives and plant growth controllers containing them, Japan, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: 18-Crown-6 , Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
Reference
- The design and synthesis of a tricyclic single-nitrogen scaffold that serves as a 5-HT2C receptor agonistBioorganic & Medicinal Chemistry Letters, 2006, 16(15), 4130-4134,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: 18-Crown-6 , Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; 30 min, -78 °C
1.2 3 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 3 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
- Preparation of indenopyrroles as serotonin 5-HT2c receptor agonists., United States, , ,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Hydrogen
Reference
- Correlation of ultraviolet absorption frequences of cis- and trans-substituted cinnamic acids with Hammett substituent constantsJournal of Molecular Structure, 1988, 174, 251-4,
Synthetic Circuit 6
Reaction Conditions
Reference
- Palladium-catalyzed conversion of aldehydes to alkenes in the presence of tri-n-butylphosphineTetrahedron Letters, 1991, 32(4), 513-14,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Benzyltrimethylammonium hydroxide Solvents: Methanol , Tetrahydrofuran ; -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; 10 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
- Substituent effects of cis-cinnamic acid analogues as plant growth inhibitorsPhytochemistry (Elsevier), 2013, 96, 132-147,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Triphenylphosphine Catalysts: Iron tetraphenylporphyrin chloride Solvents: Toluene ; 2 min, rt; 0.5 h, 80 °C
Reference
- Iron(III) and Ruthenium(II) Porphyrin Complex-Catalyzed Selective Olefination of Aldehydes with Ethyl DiazoacetateJournal of Organic Chemistry, 2003, 68(9), 3714-3717,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Triphenylsilane , Diisopropylethylamine Catalysts: 1-Phenylarsolane Solvents: Toluene ; 24 h, 100 °C
Reference
- Systematic Study on the Catalytic Arsa-Wittig ReactionChemistry - A European Journal, 2020, 26(59), 13400-13407,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Manganese , Water Catalysts: Palladium diacetate Solvents: Acetonitrile ; 24 h, 25 °C
Reference
- Water as a Hydrogenating Agent: Stereodivergent Pd-Catalyzed Semihydrogenation of AlkynesOrganic Letters, 2019, 21(5), 1412-1416,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Manganese potassium oxide (Mn8KO16) Solvents: Toluene ; 4 h, 110 °C
Reference
- OMS-2 for Aerobic, Catalytic, One-pot Alcohol Oxidation-Wittig Reactions: Efficient Access to α,β-Unsaturated EstersChemCatChem, 2014, 6(3), 749-752,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Diisopropylethylamine Catalysts: Silica ; 6 h, 90 °C
Reference
- Silica gel-mediated organic reactions under organic solvent-free conditionsMolecules, 2012, 17, 11469-11483,
Synthetic Circuit 13
Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide ; 4 h, 30 °C
1.2 Solvents: Water ; 5 min, 30 °C
1.2 Solvents: Water ; 5 min, 30 °C
Reference
- Efficient alkenation of aldehydes and ketones to α,β-unsaturated esters using α,α-bis(dimethylsilyl)-substituted estersChemistry Letters, 2009, 38(8), 832-833,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: 2564764-59-4 Solvents: Acetonitrile ; 3 h, 60 °C
1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C
1.3 0 °C; 3 h, 60 °C
1.2 Reagents: Silanamine, 1,1,1-trimethyl-N,N-bis(trimethylsilyl)-, potassium salt (1:1) ; 0 °C; 6 h, 60 °C
1.3 0 °C; 3 h, 60 °C
Reference
- Phosphorus-Recycling Wittig Reaction: Design and Facile Synthesis of a Fluorous Phosphine and Its Reusable Process in the Wittig ReactionJournal of Organic Chemistry, 2020, 85(22), 14684-14696,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Triphenylphosphine , Manganic acid (H2MnO4), barium salt (1:1) Solvents: Acetonitrile ; 24 h, 80 °C
Reference
- Tandem oxidation-Wittig reaction using nanocrystalline barium manganate (BaMnO4); an improved one-pot protocolTetrahedron Letters, 2016, 57(33), 3773-3775,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Reference
- Organocatalytic Activation of Donor-Acceptor Cyclopropanes: A Tandem (3 + 3)-Cycloaddition/Aryl Migration toward the Synthesis of Enantioenriched TetrahydropyridazinesOrganic Letters, 2023, 25(29), 5470-5475,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Reference
- Accessing Complex Tetrahydrofurobenzo-Pyran/Furan Scaffolds via Lewis-Acid Catalyzed Bicyclization of Cyclopropane Carbaldehydes with Quinone Methides/EstersJournal of Organic Chemistry, 2022, 87(12), 7905-7918,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Reference
- Accessing Dihydro-1,2-oxazine via Cloke-Wilson type Annulation of Cyclopropyl Carbonyls: Application towards the Diastereoselective Synthesis of Pyrrolo[1,2-b][1,2]oxazineJournal of Organic Chemistry, 2020, 85(10), 6535-6550,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Reference
- Metal-free domino Cloke-Wilson rearrangement-hydration-dimerization of cyclopropane carbaldehydes: A facile access to oxybis(2-aryltetrahydrofuran) derivativesTetrahedron, 2020, 76(15),,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene ; 4 h, rt
Reference
- Exploitation of Cyclopropane Carbaldehydes to Prins Cyclization: Quick Access to (E)-Hexahydrooxonine and Octahydrocyclopenta[b]pyranOrganic Letters, 2018, 20(17), 5163-5166,
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Raw materials
- 4-Methylbenzaldehyde
- Ethyl bromoacetate
- ethyl 2-chloroacetate
- ethyl 2-(triphenyl-λ?-phosphanylidene)acetate
- Acetic acid, 2,2-bis(dimethylsilyl)-, ethyl ester
- Ethyl Bis(2,2,2-trifluoroethoxy)phosphinylacetate
- Ethyl-di-(2-isopropylphenyl)phosphonoacetate
- ethyl (2E)-3-(4-methylphenyl)prop-2-enoate
- p-tolyl-propynoic acid ethyl ester
- 4-Methylbenzyl alcohol
- Ethyl 3-(p-tolyl)propanoate
- Triethyl phosphonoacetate
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Preparation Products
2-Propenoic acid, 3-(4-methylphenyl)-, ethyl ester, (2Z)- Related Literature
-
Paul Van der Meeren,Christofora Hanny Wijaya,Ashok R. Patel Food Funct., 2017,8, 584-594
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Siyi Hu,Yuhan Jie,Kai Jin RSC Adv., 2020,10, 4899-4906
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4. Anodization strategy to fabricate nanoporous gold for high-sensitivity detection of p-nitrophenolJunling Xu,Tianyi Kou,Zhonghua Zhang CrystEngComm, 2013,15, 7856-7862
-
Bochao Chen,Chengde Li,Jie Zhang,Jianfei Kan,Tiantian Jiang,Jin Zhou,Huimin Ma Chem. Commun., 2019,55, 7410-7413
-
Jennifer Guerra-Bubb,Rodney Croteau Nat. Prod. Rep., 2012,29, 683-696
-
Yong-liang Liu,Ning Kang,Xue-bin Ke,Dong Wang,Hong-jun Wang RSC Adv., 2016,6, 27395-27403
-
Chong-Geng Ma Phys. Chem. Chem. Phys., 2023,25, 18808-18815
-
Yuqing Lin,Lianglu Hu,Linbo Li,Keqing Wang RSC Adv., 2014,4, 46208-46213
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Senlin Qu,Xin Yuan,Yu Li,Xingyang Li,Xiujuan Zhou,Kexiang Zhang,Juan Xu,Changlai Yuan Nanoscale Adv., 2021,3, 2334-2342
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